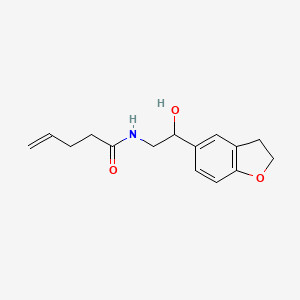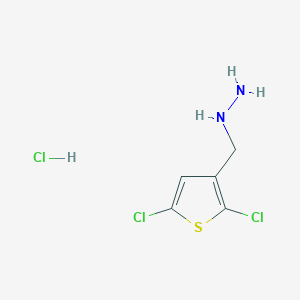
5-bromo-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)thiophene-2-carboxamide is a chemical compound that is commonly used in scientific research. This compound has gained attention due to its potential use in the development of new drugs and therapies.
科学的研究の応用
Synthesis and Catalytic Applications
The compound's synthesis and its derivatives are primarily explored for their potential in organic chemistry and materials science. For instance, the synthesis of functionalized thiophene-based pyrazole amides via various catalytic approaches has been studied, highlighting its structural features through computational applications and nonlinear optical properties. This research emphasizes the compound's utility in synthesizing derivatives with potential nonlinear optical (NLO) properties, which are essential for developing materials with electronic and photonic applications (Kanwal et al., 2022).
Photostabilization of Materials
Research has also focused on the use of thiophene derivatives as photostabilizers for materials like poly(vinyl chloride) (PVC). The introduction of specific thiophene compounds has been shown to significantly reduce the photodegradation of PVC, which is crucial for extending the lifespan of PVC products in outdoor applications (Balakit et al., 2015).
Anticancer Activity
The compound and its derivatives have been explored for their anticancer activities. New thiophene, thiazolyl-thiophene, and thienopyridine derivatives synthesized from similar compounds have shown promising in vitro cytotoxicity against various cancer cell lines. This suggests that such compounds could serve as a basis for developing new anticancer drugs (Atta et al., 2021).
Nonlinear Optical Properties
The compound's derivatives have been synthesized and analyzed for their electronic and nonlinear optical properties through DFT calculations. Such studies are fundamental for the development of new materials for electronic and photonic technologies, demonstrating the compound's relevance in advanced material science (Ahmad et al., 2021).
特性
IUPAC Name |
5-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2OS2/c1-9-3-4-10(2)11(7-9)12-8-21-16(18-12)19-15(20)13-5-6-14(17)22-13/h3-8H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJQIZUSWYXINO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

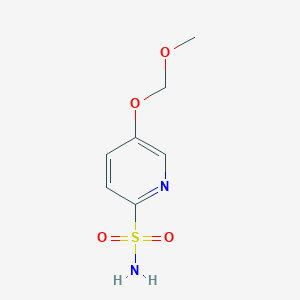

![N-(2,4-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2827234.png)
![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)piperidine-4-carboxamide](/img/structure/B2827235.png)

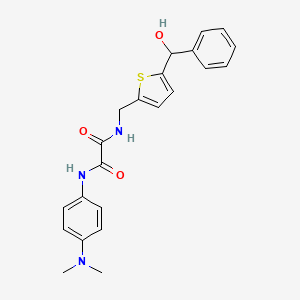
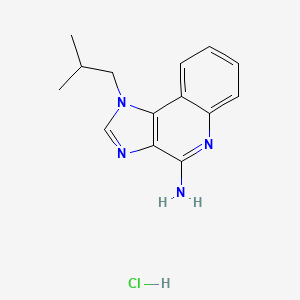
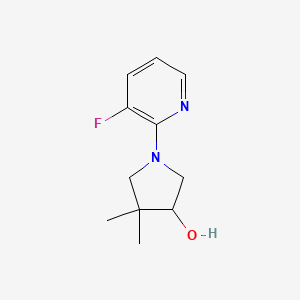

![1-benzyl-N'-[(1E)-(4-methylphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2827245.png)
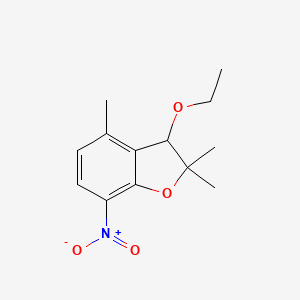
![7-(4-ethoxyphenyl)-2-((2-fluorobenzyl)thio)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2827247.png)
